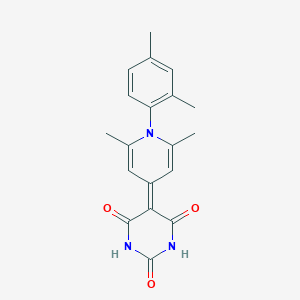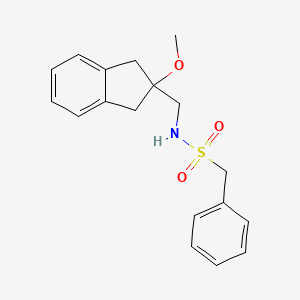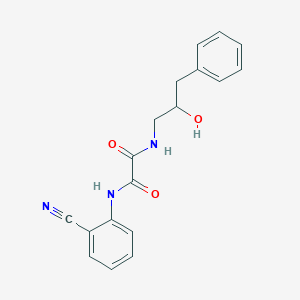
2-Bromo-6-methoxy-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-methoxyaniline compounds involves various strategies, including Suzuki cross-coupling reactions and bromination processes. For instance, Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, demonstrating the versatility of bromo-methoxyaniline derivatives in organic synthesis (Rizwan et al., 2021). Similarly, Ding Yu-fei (2011) introduced a method for synthesizing 2-bromo-4-methoxyaniline in ionic liquid, highlighting an environmentally benign approach with high yield and purity (Ding Yu-fei, 2011).
Molecular Structure Analysis
The molecular structure of bromo-methoxyaniline derivatives is characterized by techniques such as X-ray diffraction and DFT studies. For example, Demircioğlu et al. (2019) utilized spectroscopic and single crystal X-ray diffraction techniques to characterize the molecular structure of a related compound, highlighting the importance of structural analysis in understanding the properties of these compounds (Demircioğlu et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving bromo-methoxyaniline derivatives often result in the formation of complex molecules with unique properties. The study by Rizwan et al. (2021) also investigated the nonlinear optical properties and reactivity descriptors of synthesized analogs, providing insights into the chemical behavior and potential applications of these compounds (Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of bromo-methoxyaniline derivatives, such as melting points and thermal stability, are crucial for their application in various fields. The synthesis and characterization of benzylideneaniline compounds by Subashini et al. (2021) include the determination of single-stage weight loss and melting points, contributing to the understanding of the physical properties of these compounds (Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior, are fundamental aspects of bromo-methoxyaniline derivatives. Studies on the electropolymerization of 2-methoxyaniline by Viva et al. (2002) and the synthesis of metal complexes by Alwan (2018) reveal significant insights into the chemical properties and potential applications of these compounds (Viva et al., 2002); (Alwan, 2018).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
2-Bromo-6-methoxy-4-methylaniline plays a significant role in the synthesis of various compounds. For example, Xu and He (2010) described its use in synthesizing 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).
Metabolism Studies
Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-Bromo-4-methylaniline, focusing on metabolites from side-chain C-hydroxylation and N-hydroxylation. This study is crucial for understanding the compound's metabolic pathways and potential toxicological implications (S. Boeren et al., 1992).
Chemical Synthesis and Characterization
Research by Upadhyay et al. (2020) focused on synthesizing Schiff bases derived from 2-Bromo-4-methylaniline and characterizing them for antimicrobial activity. This shows the compound's relevance in developing new antimicrobial agents (Surbhi V. Upadhyay et al., 2020).
Material Science Applications
Demircioğlu et al. (2019) explored the synthesis and characterization of a compound related to 2-Bromo-4-methylaniline, focusing on its potential applications in material science, such as in molecular electrostatic potential and nonlinear optical properties (Z. Demircioğlu et al., 2019).
Cross-Coupling Reactions and Non-Linear Optical Properties
A study by Rizwan et al. (2021) on the synthesis of 2-Bromo-4-methylaniline derivatives via Suzuki cross-coupling reactions highlighted the compound's significance in understanding non-linear optical properties and reactivity descriptors (Komal Rizwan et al., 2021).
Antiviral Activity
Research by Hocková et al. (2003) involved synthesizing derivatives of 2-Bromo-4-methylaniline with potential antiviral activity, especially against retroviruses, demonstrating its application in the field of antiviral drug development (D. Hocková et al., 2003).
Electrophilic Substitution Reactions
Lamberth et al. (2014) utilized 2-Bromo-4-methylaniline in the synthesis of 3-Bromoquinolin-6-ols, showcasing the compound's utility in electrophilic substitution reactions and its potential as an intermediate in organic synthesis (C. Lamberth et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of aniline derivatives are often associated with various enzymes or receptors in the body. The specific target would depend on the functional groups attached to the aniline .
Mode of Action
Aniline derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation. The bromine, methoxy, and methyl groups on the aniline ring could influence how the compound interacts with its target .
Biochemical Pathways
Aniline and its derivatives are involved in various biochemical pathways. They can act as precursors for the synthesis of many pharmaceuticals and dyes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aniline derivatives can vary widely. Factors such as the compound’s lipophilicity, size, and charge can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from the inhibition of a particular enzyme to the modulation of a signaling pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKOUMHFJQDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)
![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)



